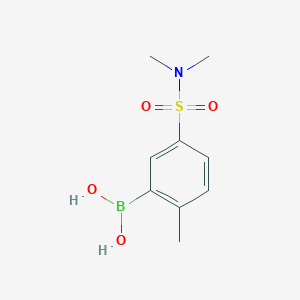

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid

描述

Chemical Identity and Nomenclature

Systematic IUPAC Nomenclature and Structural Representation

The IUPAC name for this compound is [5-(dimethylsulfamoyl)-2-methylphenyl]boronic acid . The name reflects:

- Phenyl ring : The parent aromatic structure.

- Boronic acid group (-B(OH)₂) : Positioned at the 1 -position of the benzene ring.

- Methyl group (-CH₃) : Located at the 2 -position.

- Dimethylsulfamoyl group (-SO₂N(CH₃)₂) : Positioned at the 5 -position.

Structural representation :

- SMILES :

CC1=CC(=C(C=C1)S(=O)(=O)N(C)C)B(O)O - 2D structure :

B(OH)₂ │ C6H3-2-CH3-5-SO2N(CH3)2

This arrangement is confirmed by X-ray crystallographic data for analogous boronic acid derivatives1.

CAS Registry Number and Alternative Chemical Names

Molecular Formula and Weight Analysis

Elemental composition :

| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| B | 1 | 10.81 | 10.81 |

| C | 9 | 12.01 | 108.09 |

| H | 14 | 1.008 | 14.11 |

| N | 1 | 14.01 | 14.01 |

| O | 4 | 16.00 | 64.00 |

| S | 1 | 32.07 | 32.07 |

| Total | 243.09 |

Structural Features: Boronic Acid Group and Sulfamoyl Substituent Interactions

Boronic Acid Group (-B(OH)₂)

- Geometry : Trigonal planar in the neutral form, transitioning to tetrahedral upon deprotonation (pKₐ ~8–10).

- Reactivity : Forms reversible covalent bonds with diols (e.g., sugars) via boronate ester formation4.

Sulfamoyl Group (-SO₂N(CH₃)₂)

- Electron-withdrawing effect : The sulfonyl group (-SO₂-) withdraws electron density, reducing the basicity of the adjacent amine.

- Steric effects : The N,N-dimethyl substituents introduce steric hindrance, limiting rotational freedom around the S-N bond.

Interactions Between Functional Groups

- Electronic effects : The sulfamoyl group’s electron-withdrawing nature enhances the Lewis acidity of the boronic acid by stabilizing its deprotonated form.

- Steric constraints : The methyl group at the 2 -position and sulfamoyl group at the 5 -position create a crowded ortho/para substitution pattern, influencing:

Key structural data :

属性

IUPAC Name |

[5-(dimethylsulfamoyl)-2-methylphenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14BNO4S/c1-7-4-5-8(6-9(7)10(12)13)16(14,15)11(2)3/h4-6,12-13H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISKRAODOAGHCKV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)S(=O)(=O)N(C)C)C)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70657429 | |

| Record name | [5-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871332-99-9 | |

| Record name | B-[5-[(Dimethylamino)sulfonyl]-2-methylphenyl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=871332-99-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [5-(Dimethylsulfamoyl)-2-methylphenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70657429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(N,N-Dimethylsulphamoyl)-2-methylbenzeneboronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Starting Materials and Key Intermediates

The synthesis typically begins with a suitably substituted phenylboronic acid or an aryl halide precursor bearing the 2-methyl substituent on the phenyl ring. The introduction of the N,N-dimethylsulfamoyl group is a crucial step, usually achieved by nucleophilic substitution or sulfonylation reactions using dimethylsulfamoyl chloride or related reagents under anhydrous conditions.

Typical Synthetic Strategy

Step 1: Sulfamoylation

The phenyl ring bearing the methyl group at the 2-position is functionalized with the N,N-dimethylsulfamoyl group. This is commonly done by reacting the corresponding amine or phenol derivative with dimethylsulfamoyl chloride in the presence of a base (e.g., triethylamine) in polar aprotic solvents such as tetrahydrofuran (THF) or dimethylacetamide (DMA).Step 2: Introduction of the Boronic Acid Moiety

The boronic acid group is introduced either by:- Suzuki–Miyaura Cross-Coupling: Employing a palladium-catalyzed cross-coupling between an aryl halide (e.g., bromide or iodide) and a boronate ester or boronic acid precursor. This step uses catalysts such as Pd(OAc)₂ with ligands like 1,1’-bis(diphenylphosphino)ferrocene (dppf), bases such as cesium fluoride (CsF) or sodium carbonate (Na₂CO₃), and solvents like dioxane or ethanol mixtures. Reaction temperatures are typically maintained between 80–100°C to balance reaction rate and stability of boronic acid functionalities.

- Direct Borylation: In some cases, direct borylation of the aryl ring using bis(pinacolato)diboron under catalytic conditions may be employed.

Step 3: Purification and Deprotection (if necessary)

If boronic acid is initially introduced as a protected ester (e.g., pinacol ester), deprotection is performed under mild oxidative or acidic conditions to yield the free boronic acid.

Industrial Scale Considerations

- Large-scale synthesis employs continuous flow reactors to enhance reaction efficiency, reproducibility, and safety.

- Automated synthesis platforms optimize reagent addition, temperature control, and reaction time to maximize yield and purity.

- Solvent recycling and catalyst recovery are integrated to reduce costs and environmental impact.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(OAc)₂ (2–5 mol%) + dppf ligand | High activity, minimizes side reactions |

| Base | CsF, Na₂CO₃ | Facilitates transmetallation in Suzuki coupling |

| Solvent | Dioxane, THF, DMA | Polar aprotic solvents enhance reactivity |

| Temperature | 80–100 °C | Balances rate and boronic acid stability |

| Reaction Time | 6–24 hours | Dependent on substrate and scale |

| Protection Strategy | TFA for sulfamoyl group stability | Prevents degradation during coupling |

Analytical Validation of the Product

Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Aromatic protons resonate between δ 7.4–8.0 ppm; dimethylsulfamoyl methyl protons appear near δ 2.7–3.1 ppm, confirming substitution patterns.Mass Spectrometry (LC-MS/MS):

Confirms molecular weight and purity; sensitivity allows detection of impurities below 1 ppm.Elemental Analysis (ICP-MS):

Boron content verification (~4.5% theoretical) ensures correct boronic acid incorporation.

Purity Assessment

- High-performance liquid chromatography (HPLC) with C18 columns and mobile phases of 0.1% formic acid in water/acetonitrile is standard.

- Relative standard deviation (%RSD) in replicate analyses should be below 10% for reproducibility.

Summary Table of Preparation Methods

| Preparation Step | Reagents/Conditions | Outcome/Notes |

|---|---|---|

| Sulfamoylation | Dimethylsulfamoyl chloride, base, THF or DMA | Efficient introduction of sulfamoyl group |

| Boronic Acid Introduction | Pd-catalyzed Suzuki–Miyaura coupling, CsF base, dioxane/ethanol, 80–100 °C | High yield of boronic acid derivative |

| Deprotection (if applicable) | Acidic or oxidative conditions | Conversion of boronate ester to boronic acid |

| Purification | Chromatography, crystallization | High purity product for research applications |

Research Findings and Notes

- The use of polar aprotic solvents and optimized Pd catalysts significantly improves coupling efficiency and yield.

- CsF as a base enhances transmetallation steps in Suzuki coupling, especially for sterically hindered substrates.

- Protection of the sulfamoyl group during coupling prevents degradation, improving overall yield.

- Continuous flow synthesis methods have been demonstrated to streamline production and reduce batch-to-batch variability.

- Stability of the boronic acid is enhanced by storing under inert atmosphere and low temperatures, with lyophilized formulations benefiting from stabilizing additives like mannitol.

化学反应分析

Types of Reactions

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid undergoes various types of chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base, forming a new carbon-carbon bond.

Oxidation: The boronic acid group can be oxidized to form the corresponding phenol using oxidizing agents such as hydrogen peroxide or sodium perborate.

Substitution: The dimethylsulfamoyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Oxidizing Agents: Hydrogen peroxide, sodium perborate for oxidation reactions.

Bases: Potassium carbonate, sodium hydroxide for various reactions.

Major Products Formed

Suzuki-Miyaura Coupling: Formation of biaryl compounds.

Oxidation: Formation of phenols.

Substitution: Formation of substituted aromatic compounds.

科学研究应用

Medicinal Chemistry

Boronic acids, including (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, have been extensively studied for their medicinal properties. They are known to interact with biological targets, making them valuable in drug development.

- Anticancer Activity : Boronic acids have shown promise as anticancer agents. The mechanism often involves the inhibition of proteasomes, similar to the FDA-approved drug bortezomib, which is a boronic acid derivative. This compound has been effective in treating multiple myeloma and other cancers .

- Antibacterial and Antiviral Properties : Recent studies indicate that boronic acids can also exhibit antibacterial and antiviral activities. The introduction of a sulfamoyl group, as seen in this compound, may enhance these properties by improving solubility and bioavailability .

- Drug Delivery Systems : The unique properties of boronic acids allow them to be used in drug delivery systems. Their ability to form reversible covalent bonds with diols can be exploited for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Organic Synthesis

In organic chemistry, boronic acids serve as vital intermediates in various synthetic pathways.

- Cross-Coupling Reactions : this compound can participate in Suzuki-Miyaura cross-coupling reactions. This reaction allows for the formation of carbon-carbon bonds between aryl halides and boronic acids, facilitating the synthesis of complex organic molecules .

- Functionalization of Aromatic Compounds : The presence of the sulfamoyl group enhances the reactivity of this boronic acid towards electrophilic aromatic substitution reactions, making it a useful reagent for the functionalization of aromatic compounds .

Case Studies and Research Findings

Several studies highlight the applications of this compound:

作用机制

The mechanism by which (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid exerts its effects is primarily through its ability to form stable complexes with various substrates. The boronic acid group can interact with diols and other nucleophiles, forming reversible covalent bonds. This property is exploited in various applications, such as in the design of sensors and as intermediates in organic synthesis.

相似化合物的比较

(4-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic Acid

- Structure : Positional isomer with dimethylsulfamoyl at position 4 instead of 5.

- Molecular Formula: C₉H₁₄BNO₄S.

- Molecular Weight : 243.09 g/mol (vs. 218.42 g/mol for the target compound).

- Key Differences: The 4-substituted isomer exhibits distinct electronic effects due to the proximity of the sulfamoyl group to the boronic acid.

(4-(N-Cyclopropylsulfamoyl)-2-methylphenyl)boronic Acid

- Structure : Cyclopropylsulfamoyl (–SO₂NHC₃H₅) at position 4.

- Molecular Formula: C₁₀H₁₄BNO₄S.

- Molecular Weight : 255.10 g/mol.

- Key Differences : The cyclopropyl group introduces ring strain and increased steric bulk, which may hinder substrate binding in catalytic reactions. However, its enhanced lipophilicity could improve membrane permeability in drug candidates .

[5-(tert-Butylsulfamoyl)-2-methylphenyl]boronic Acid

- Structure : tert-Butylsulfamoyl (–SO₂NH(C(CH₃)₃)) at position 5.

- Molecular Formula: C₁₁H₁₈BNO₄S.

- Molecular Weight : 271.14 g/mol.

- However, it may enhance metabolic stability in vivo due to reduced enzymatic degradation .

Alkyl-Substituted Phenylboronic Acids

2-Methylphenylboronic Acid (o-Tolylboronic Acid)

- Structure : Simplest analog with only a methyl group at position 2.

- Molecular Formula : C₇H₉BO₂.

- Molecular Weight : 136.00 g/mol.

- Key Differences : Lacking the sulfamoyl group, this compound is more electron-rich, leading to higher reactivity in Suzuki couplings (e.g., 75% yield in nickel-catalyzed carboxylation ). However, it lacks the functional versatility for targeted drug design.

Electronic and Steric Effects

However, its dual functionality allows simultaneous engagement in hydrogen bonding (via sulfonamide) and covalent bonding (via boron), broadening applicability in bioconjugation .

生物活性

(5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and therapeutic applications. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Overview of Boronic Acids

Boronic acids, including this compound, are characterized by their ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as enzyme inhibition, drug design, and synthesis of complex organic molecules through reactions like the Suzuki-Miyaura cross-coupling reaction .

The mechanism of action for boronic acids typically involves the interaction with target proteins through hydrogen bonding and covalent modifications. Specifically, this compound can inhibit enzymes by binding to their active sites, which is crucial for its potential therapeutic applications. For instance, it may act as a protease inhibitor or interfere with cellular signaling pathways .

Anticancer Activity

Research indicates that boronic acids can exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to inhibit the proteasome's activity, leading to cell cycle arrest and apoptosis in cancer cells. Bortezomib, a well-known proteasome inhibitor containing a boronic acid moiety, illustrates this mechanism by disrupting protein degradation pathways and promoting cell death in multiple myeloma .

Antimicrobial Activity

The antimicrobial properties of boronic acids are also noteworthy. Studies have demonstrated that certain boronic acid derivatives possess potent antibacterial activity against resistant strains of bacteria. For instance, modifications in the structure can enhance binding affinity to bacterial enzymes like β-lactamases, which are responsible for antibiotic resistance . The specific compound this compound may similarly exhibit these properties, although direct studies on its antimicrobial efficacy remain limited.

Case Studies and Research Findings

- Anticancer Studies : A study evaluating various boronic acids found that those with specific substitutions displayed IC50 values in the nanomolar range against multiple myeloma cells. The introduction of a dimethylsulfamoyl group may enhance solubility and bioavailability, making it a candidate for further development .

- Antimicrobial Efficacy : In vitro assays have shown that certain boronic acids can inhibit the growth of pathogens like Pseudomonas aeruginosa and Escherichia coli. The structure-activity relationship (SAR) studies suggest that modifications at the phenyl ring can significantly influence antimicrobial potency .

Data Table: Biological Activity Summary

| Activity Type | Compound | IC50 Value | Target |

|---|---|---|---|

| Anticancer | Bortezomib | 7.05 nM | Proteasome |

| Antibacterial | This compound | TBD | β-lactamases |

| Antifungal | Various Boron Compounds | TBD | Fungal Enzymes |

常见问题

Basic: What are the common synthetic routes for preparing (5-(N,N-Dimethylsulfamoyl)-2-methylphenyl)boronic acid, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves Suzuki-Miyaura coupling or direct functionalization of pre-existing boronic acid frameworks. For example, analogous compounds like 2-methylphenyl boronic acid are synthesized via palladium-catalyzed cross-coupling, using THF as a solvent instead of DMA to improve yields (75%) . Optimization includes controlling temperature (e.g., 60–80°C), stoichiometry of boronic acid precursors, and catalyst loading (e.g., 1–5 mol% Pd). The N,N-dimethylsulfamoyl group is introduced via sulfonylation of an amine intermediate under inert conditions, as demonstrated in rhodium-catalyzed reactions where this group acts as a protecting moiety .

Advanced: How does the N,N-dimethylsulfamoyl group influence the electronic properties and reactivity of the boronic acid moiety in cross-coupling reactions?

Methodological Answer:

The electron-withdrawing nature of the N,N-dimethylsulfamoyl group alters the boronic acid's Lewis acidity, enhancing its reactivity in Suzuki-Miyaura couplings. This modification increases the electrophilicity of the boron center, accelerating transmetallation steps. Kinetic studies on similar arylboronic acids show that substituents like sulfonamide groups reduce activation barriers by stabilizing transition states via resonance effects . Researchers should characterize electronic effects using Hammett substituent constants (σ values) and validate via DFT calculations.

Basic: What are the primary biological targets of boronic acid-containing compounds like this compound?

Methodological Answer:

Boronic acids are known to inhibit enzymes with diol-containing active sites, such as proteases and tubulin. For instance, cis-stilbene boronic acid derivatives inhibit tubulin polymerization (IC₅₀ = 21–22 μM) by binding to β-tubulin's GTP pocket, as shown in cytotoxicity assays against B-16 melanoma cells . Researchers should perform tubulin polymerization assays and apoptosis profiling (e.g., FACScan analysis) to confirm mechanism-specific activity .

Advanced: How can kinetic parameters (e.g., kon/koff) of diol-binding interactions be experimentally determined for this compound?

Methodological Answer:

Stopped-flow fluorescence spectroscopy is the gold standard for measuring rapid binding kinetics. For example, kon values for arylboronic acids binding to sugars (e.g., D-fructose) are determined by mixing equimolar solutions of boronic acid and diol under physiological pH, monitoring fluorescence quenching in real-time. Data fitting to a pseudo-first-order model yields kon (10³–10⁴ M⁻¹s⁻¹) and koff (0.1–1 s⁻¹) . Ensure buffer compatibility (e.g., phosphate vs. HEPES) to avoid artifacts.

Basic: What analytical techniques are critical for characterizing the purity and structure of this boronic acid?

Methodological Answer:

¹H/¹³C NMR : Assign peaks using reference data (e.g., δ 2.66 ppm for methyl groups in CDCl₃) .

HPLC-MS : Confirm molecular ion peaks (e.g., [M+H]⁺) and quantify impurities (<0.5% total) .

X-ray crystallography : Resolve crystal structures to validate stereochemistry, though boronic acids often require co-crystallization with diols.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。